(5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C21H10BrCl2N3O2S |
|---|---|
Molecular Weight |
519.2 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H10BrCl2N3O2S/c22-14-4-2-1-3-13(14)19-25-21-27(26-19)20(28)18(30-21)10-12-6-8-17(29-12)11-5-7-15(23)16(24)9-11/h1-10H/b18-10- |
InChI Key |
GBFXJFQRZDRVER-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/SC3=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)SC3=N2)Br |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, including case studies and relevant research data.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole ring fused with a triazole moiety and substituted phenyl and furan groups. This unique configuration is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that thiazole-based compounds exhibit a variety of biological activities, including:
- Antitumor Activity : Many thiazole derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties : These compounds are also investigated for their efficacy against bacterial strains.
Antitumor Activity
Recent studies have demonstrated that (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits significant cytotoxic effects on several cancer cell lines.
Case Studies
- In vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
The compound has also been tested for its antibacterial properties against various Gram-positive and Gram-negative bacteria.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Research indicates that the compound shows good antibacterial activity with MIC values ranging from 2 to 4 µg/mL against multidrug-resistant clinical isolates .
- Broad-Spectrum Efficacy : It has been noted for its effectiveness against both laboratory-adapted and primary strains of bacteria .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. Key observations include:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances cytotoxicity .
- Furan Ring Contribution : The furan moiety is implicated in increasing the overall biological activity due to its ability to stabilize reactive intermediates during metabolic processes .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits a wide range of biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these bacteria are reported to be in the low microgram range.
2. Antitumor Properties
The compound has also been investigated for its antitumor potential. It has been shown to inhibit tumor cell proliferation and angiogenesis in vitro. In particular, derivatives of this compound have been tested against several cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) with promising results .
3. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes involved in disease processes. For example, it has shown inhibitory activity against serine proteases which are crucial in viral replication processes . This suggests potential applications in antiviral drug development.
Case Studies
Several studies highlight the applications of (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
Case Study 1: Antimicrobial Efficacy
In a study by Zvarec et al., the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it exhibited potent antibacterial activity with MIC values ranging from 16 to 32 mg/ml .
Case Study 2: Antitumor Activity
Chandrappa et al. explored the antitumor effects of derivatives derived from this compound. They reported that certain derivatives effectively inhibited tumor growth in xenograft models and suggested mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 3: Enzyme Interaction
Research conducted by Mendgen et al. focused on the interaction of this compound with viral proteases. Using surface plasmon resonance techniques, they elucidated the binding kinetics and established that the compound could serve as a lead for antiviral drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compounds with the thiazolo-triazol-one scaffold exhibit variations in substituents that modulate their physicochemical and biological properties. Below is a comparative analysis of structurally related derivatives:
Key Observations:
The target compound’s 3,4-dichlorophenyl group may offer superior steric and electronic effects compared to monochloro derivatives like 2h . The furan-2-yl group in 2j reduces molecular complexity but may limit bioactivity due to decreased halogen-mediated interactions .
Synthetic Accessibility :
- Yields for thiazolo-triazol-one derivatives range from 52–64%, with lower yields observed for bulkier substituents (e.g., 2i : 52%) . The target compound’s synthesis likely faces challenges due to its dichlorophenyl-furan moiety.
Thermal Stability :
- Melting points for analogs exceed 200°C, suggesting high thermal stability. The target compound’s melting point is unreported but expected to align with this trend .
Research Findings and Gaps
- Anticancer Potential: Derivatives like 2h show moderate cytotoxicity in vitro, but data for the target compound remains speculative .
- Structural Optimization : Substitution at position 5 with electron-withdrawing groups (e.g., dichlorophenyl) may enhance bioactivity compared to electron-donating groups (e.g., methoxy in ) .
- Data Limitations : Bioactivity data for bromophenyl-containing analogs (e.g., ) are scarce, highlighting a need for targeted pharmacological studies .
Preparation Methods
Cyclocondensation with Chloroacetic Acid
A widely adopted method involves reacting 1,2,4-triazole-3-thiol with chloroacetic acid in acidic conditions (e.g., acetic acid/sodium acetate) to form the thiazole ring. For example:
-
Step 1 : 1,2,4-Triazole-3-thiol (1.0 mmol) and chloroacetic acid (1.2 mmol) are refluxed in acetic acid (10 mL) at 120°C for 6 hours.
-
Step 2 : The intermediate is treated with sodium bicarbonate to neutralize excess acid, yielding 5-hydroxy-thiazolo[3,2-b]triazol-6(5H)-one.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Catalyst Loading | 5 mol% Pd | |
| Purification | Column chromatography (hexane:ethyl acetate) |
Knoevenagel Condensation for Methylidene-Furan Attachment
The 5-{(3,4-dichlorophenyl)furan-2-yl}methylidene moiety is introduced via Knoevenagel condensation between the triazolone and 5-(3,4-dichlorophenyl)furan-2-carbaldehyde.
Condensation Protocol
-
Step 1 : 5-Hydroxy-thiazolo-triazolone (1.0 mmol) and 5-(3,4-dichlorophenyl)furan-2-carbaldehyde (1.5 mmol) are stirred in ethanol (20 mL) with piperidine (0.1 mL) as a base.
-
Step 2 : The mixture is refluxed at 80°C for 8 hours, yielding the (Z)-configured product due to steric hindrance.
Key Data :
Alternative One-Pot Synthesis
Recent advancements employ one-pot strategies to reduce purification steps and improve efficiency.
Three-Component Reaction
-
Reagents : 1,2,4-Triazole-3-thiol, 2-bromophenyl isocyanate, 5-(3,4-dichlorophenyl)furan-2-carbaldehyde.
-
Conditions : Reflux in acetonitrile with K₂CO₃ for 24 hours.
Key Data :
Optimization and Challenges
Stereochemical Control
The (Z)-configuration is favored due to intramolecular hydrogen bonding between the triazolone carbonyl and furan oxygen. Microwave-assisted synthesis reduces reaction time to 2 hours while maintaining a Z:E ratio of 8:1.
Q & A
Q. What methods are recommended for characterizing the molecular structure of this compound?
To confirm the structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR helps identify substituent positions and stereochemistry, while X-ray diffraction provides definitive spatial arrangement. For example, the thiazolo-triazole core and halogenated substituents can be validated via characteristic NMR shifts and crystallographic data .
Q. What are the optimal reaction conditions for synthesizing this compound with high yield?
Multi-step synthesis requires precise control of temperature (e.g., 60–80°C for condensation steps), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and catalysts (e.g., triethylamine for deprotonation). High-throughput screening of catalysts can optimize efficiency in industrial settings. Intermediate purification via column chromatography is critical to avoid side products .
Q. How can researchers assess the compound's potential antimicrobial activity?
Conduct in vitro assays such as minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans). Use broth microdilution methods and compare results with positive controls (e.g., ampicillin). Structural analogs with halogen substituents often show enhanced activity due to improved membrane penetration .
Q. What analytical techniques are used to determine solubility and stability?
Perform UV-Vis spectroscopy in varying pH buffers to measure solubility. Stability under thermal and photolytic conditions can be assessed via accelerated degradation studies using HPLC. Data from these tests inform formulation strategies for biological testing .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the compound's mechanism of action?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or DNA gyrase. Pair with molecular dynamics simulations to study interactions over time. For example, the furan and triazole moieties may form π-π stacking or hydrogen bonds with active sites .
Q. How should researchers address contradictions in reported biological activity data across studies?
Perform comparative studies using standardized protocols (e.g., identical cell lines, assay conditions). Verify compound purity via HPLC and characterize degradation products. Evaluate structural analogs to isolate substituent effects (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl groups) .
Q. What strategies improve the compound's solubility for in vivo studies?
Develop prodrug derivatives by introducing hydrophilic groups (e.g., phosphate esters) at non-critical positions. Alternatively, use nanoformulation techniques (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance bioavailability without altering core activity .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Systematic SAR studies involve synthesizing analogs with modified halogen (Cl, Br) or methoxy groups. Compare activities using QSAR models to identify key descriptors (e.g., logP, polar surface area). For instance, 3,4-dichlorophenyl groups may enhance anticancer activity via increased lipophilicity and target affinity .
Q. What advanced techniques quantify target binding kinetics?
Surface plasmon resonance (SPR) measures real-time binding constants (KD, kon/koff). Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). These methods validate docking predictions and guide lead optimization .
Q. How can researchers design analogs to overcome drug resistance?
Introduce bulky substituents (e.g., tert-butyl) to hinder efflux pump recognition. Modify the thiazole-triazole core to reduce metabolic susceptibility. Test analogs against resistant strains (e.g., methicillin-resistant S. aureus) to identify candidates with retained efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
